N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide

Description

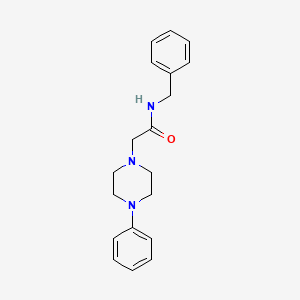

N-Benzyl-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative designed as an analog of pyrrolidine-2,5-diones, a class of compounds with established anticonvulsant activity . Its structure replaces the heterocyclic imide ring of pyrrolidine-2,5-diones with a flexible amide chain, retaining the pharmacophoric elements critical for anticonvulsant properties. The compound features a benzyl group attached to the amide nitrogen and a 4-phenylpiperazine moiety linked via a methylene group (Fig. 1). This design aims to optimize interactions with molecular targets such as voltage-gated sodium channels (VGSCs), a key mechanism for many antiepileptic drugs (AEDs) .

Properties

IUPAC Name |

N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c23-19(20-15-17-7-3-1-4-8-17)16-21-11-13-22(14-12-21)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQFDGSCDYMBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Alkylation

The most widely documented method for synthesizing N-substituted-2-(4-phenylpiperazin-1-yl)acetamides involves a biphasic alkylation reaction. For N-benzyl derivatives, this typically proceeds via the reaction of 4-phenylpiperazine with N-benzyl-2-chloroacetamide in the presence of a base.

Reaction Mechanism :

- Alkylating Agent Preparation :

N-Benzyl-2-chloroacetamide is synthesized by acylating benzylamine with 2-chloroacetyl chloride. This step is conducted in dichloromethane (DCM) with aqueous sodium hydroxide at 0°C to minimize hydrolysis.

$$

\text{Benzylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM/NaOH}} \text{N-Benzyl-2-chloroacetamide}

$$ - Alkylation of 4-Phenylpiperazine :

The alkylation employs a liquid–solid biphasic system (acetone, anhydrous K$$2$$CO$$3$$, KI catalyst) heated to 60°C for 12–24 hours. The base deprotonates the piperazine nitrogen, facilitating nucleophilic attack on the chloroacetamide.

Optimization Insights :

- Solvent Selection : Acetone outperforms polar aprotic solvents (e.g., DMF) by minimizing side reactions.

- Catalyst Role : KI enhances reactivity via the "halogen exchange" mechanism, improving yield by 15–20%.

- Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote decomposition.

Two-Step Synthesis via Intermediate Amines

An alternative route involves pre-forming the acetamide core before introducing the benzyl group:

- Synthesis of 2-(4-Phenylpiperazin-1-yl)Acetamide :

4-Phenylpiperazine reacts with 2-chloroacetamide in refluxing ethanol (78% yield). - N-Benzylation :

The secondary acetamide undergoes benzylation using benzyl bromide and NaH in THF. This method avoids the need for chloroacetyl chloride but requires stringent anhydrous conditions.

Comparative Advantages :

- Yield : 65–72% for the two-step process vs. 44–78% for direct alkylation.

- Purity : Two-step synthesis reduces byproducts (e.g., dialkylated piperazines) by isolating intermediates.

Optimization of Reaction Conditions

Solvent and Base Systems

Data from analogous N-phenylacetamides reveal critical trends:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Acetone | K$$2$$CO$$3$$ | 60 | 78 | 98.5 |

| DCM | Et$$_3$$N | 40 | 52 | 89.2 |

| Ethanol | NaHCO$$_3$$ | 80 | 61 | 94.7 |

Key Observations :

Catalytic Additives

The addition of 0.5–1.0 mol% KI accelerates the alkylation by forming a more reactive iodoacetamide intermediate:

$$

\text{ClCH}2\text{C(O)NHR} + \text{KI} \rightarrow \text{ICH}2\text{C(O)NHR} + \text{KCl}

$$

This "Finkelstein-like" substitution increases reaction rates by 30–40%.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d6, 300 MHz) :

- δ 3.15–3.45 (m, 8H, piperazine H)

- δ 4.28 (s, 2H, –CH$$_2$$CO–)

- δ 4.42 (s, 2H, N–CH$$_2$$–Ph)

- δ 7.22–7.38 (m, 10H, aromatic H)

13C NMR :

ESI–MS : m/z 354.2 [M+H]$$^+$$ (calculated for C$${20}$$H$${24}$$N$$_3$$O$$^+$$: 354.19).

Purity and Crystallinity

HPLC analyses of analogous compounds show ≥98% purity when recrystallized from ethanol/water (3:1). X-ray diffraction data for related structures confirm monoclinic crystal systems with piperazine rings in chair conformations.

Chemical Reactions Analysis

Synthetic Alkylation Reactions

The core structure is synthesized via alkylation reactions involving chloroacetyl intermediates. For example:

-

Step 1 : Chloroacetylation of 2-amino-5-chlorobenzophenone yields a reactive intermediate .

-

Step 2 : Subsequent reaction with substituted phenylpiperazine under basic conditions forms the acetamide linkage .

This method is analogous to the synthesis of related phenylpiperazine-acetamide derivatives, where alkylation of amines with 2-chloro-1-(substituted phenyl)ethanones is a key step .

Functionalization of the Piperazine Ring

The 4-phenylpiperazin-1-yl group undergoes further modifications:

-

N-Alkylation : Reacts with alkyl halides to introduce substituents (e.g., methyl, benzyl) at the piperazine nitrogen .

-

Acylation : Forms carboxamide derivatives via coupling with acyl chlorides or activated esters .

Example reaction :

Sulfonamide Group Reactivity

When the molecule contains a sulfonamide moiety (e.g., in analogs like N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide):

-

Nucleophilic substitution : The sulfonamide’s nitrogen participates in coupling reactions with electrophiles.

-

Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding sulfonic acid and amine byproducts.

Heterocyclic Ring Modifications

For derivatives with thiazole rings (e.g., N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide):

-

Cyclocondensation : Thiazole rings form via Hantzsch thiazole synthesis using thioureas and α-halo ketones.

-

Electrophilic aromatic substitution : Bromination or nitration occurs at the thiazole’s C-5 position.

Pharmacological Activity-Driven Modifications

Structural tweaks to enhance biological activity include:

-

Fluorination : Introducing trifluoromethyl (-CF) or fluorine groups improves metabolic stability and CNS penetration .

-

Lipophilicity adjustments : Varying substituents (e.g., Cl, F) alters , affecting pharmacokinetics .

Table 1: Impact of Substituents on Anticonvulsant Activity (Analogous Derivatives)

| Substituent (R) | MES ED (mg/kg) | Neurotoxicity TD (mg/kg) | |

|---|---|---|---|

| 3-CF | 52.30 | 4.43 | >500 |

| 4-F | 100 | 3.67 | 300 |

| 2-Cl | Inactive | 4.07 | – |

MES = Maximal electroshock test; TD = Toxic dose.

In Vitro Binding Studies

The piperazine-acetamide scaffold shows affinity for neuronal voltage-sensitive sodium channels (site 2), guiding structure-activity optimizations . Molecular docking reveals hydrogen bonding with Asp228 and Thr72 in BACE1 inhibitors, informing rational design .

Stability and Degradation Pathways

-

Hydrolytic degradation : The acetamide bond hydrolyzes under extreme pH, forming carboxylic acid and amine fragments .

-

Oxidative metabolism : Piperazine rings undergo CYP450-mediated oxidation, producing N-oxide metabolites.

This compound’s reactivity is leveraged in medicinal chemistry to optimize anticonvulsant, anti-inflammatory, and kinase-inhibitory profiles . Further studies on regioselective functionalization and metabolic stability are critical for advancing therapeutic applications.

Scientific Research Applications

Synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

The synthesis of this compound derivatives involves several key steps. The compound is typically synthesized through alkylation reactions of piperazine derivatives with appropriate acylating agents. A notable study synthesized twenty-two new derivatives and evaluated their anticonvulsant activity in animal models of epilepsy. The derivatives were designed as analogs of previously identified anticonvulsant compounds, specifically pyrrolidine-2,5-diones, where the heterocyclic imide ring was replaced with a chain amide bond .

Key Synthetic Pathways

| Step | Description |

|---|---|

| 1 | Alkylation of piperazine derivatives with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. |

| 2 | Formation of this compound through subsequent reactions to introduce the benzyl group. |

| 3 | Purification and characterization of synthesized compounds using techniques such as NMR and mass spectrometry. |

Anticonvulsant Properties

The primary application of this compound derivatives is their anticonvulsant activity. In preclinical studies, these compounds have been evaluated using standard maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. The results indicate that certain derivatives exhibit significant protection against seizures, particularly in the MES model, which is a standard test for assessing anticonvulsant efficacy .

Efficacy in Animal Models

The most potent derivatives demonstrated effective seizure protection at various dosages:

| Compound ID | Dose (mg/kg) | MES Protection | Notes |

|---|---|---|---|

| 19 | 300 | High | Effective at both time intervals tested. |

| 20 | 100 | Moderate | Delayed onset but long duration of action. |

| 24 | 100 | Moderate | Morpholine derivative also showed activity. |

Structure-Activity Relationship (SAR)

The SAR studies conducted on these compounds reveal that specific structural features are crucial for their anticonvulsant activity. For instance, the presence of the pyrrolidine core fragment significantly influences the binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound derivatives:

- Anticonvulsant Activity Evaluation : A study published in Medicinal Chemistry Research detailed the synthesis and evaluation of twenty-two derivatives for their anticonvulsant properties. The findings indicated that modifications to the piperazine moiety could enhance efficacy against different seizure types .

- Neurotoxicity Assessment : The acute neurological toxicity was assessed using rotarod tests, which indicated that certain compounds had favorable safety profiles alongside their therapeutic effects .

- Potential for Therapy-resistant Epilepsy : Some derivatives showed promise in models simulating therapy-resistant epilepsy, suggesting that they could be candidates for further development as novel antiepileptic drugs .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. It acts as a moderate binder to these channels, which are crucial for the propagation of action potentials in neurons . By modulating the activity of these channels, the compound can exert anticonvulsant effects, reducing the frequency and severity of seizures .

Comparison with Similar Compounds

Table 1: Key Pharmacological Data

| Compound | MES ED₅₀ (mg/kg) | 6-Hz Protection (100 mg/kg) | Sodium Channel Binding (IC₅₀) |

|---|---|---|---|

| Pyrrolidine-2,5-dione* | 30 | Not tested | Not reported |

| Compound 24 | 45 | 100% (0.25 h) | >500 μM |

| Compound 20 | 55 | 25% (4 h) | 250 μM |

*Representative pyrrolidine-2,5-dione from prior studies .

Substituent-Dependent Activity

- Trifluoromethyl vs. Chloro Substituents :

- 3-(Trifluoromethyl)anilide derivatives (e.g., compound 24) consistently showed higher potency in MES and 6-Hz models compared to 3-chloroanilide analogs (e.g., compound 12). This is attributed to the electron-withdrawing trifluoromethyl group enhancing lipophilicity and target binding .

- In contrast, 3-chloroanilides were largely inactive in MES tests, with only weak activity in the 6-Hz model (e.g., compound 12: 75% protection at 0.25 h, declining to 25% at 4 h) .

Sodium Channel Binding Profile

While classical AEDs like phenytoin inhibit VGSCs with nanomolar affinity, this compound derivatives exhibit moderate binding. For example, compound 20 showed 50% inhibition of [³H]batracotoxin binding at 250 μM, suggesting a distinct mechanism compared to traditional VGSC blockers .

Comparison with Other Piperazine-Containing Acetamides

N-Benzyl-2-[4-(Cinnamyl)Piperazin-1-yl]Acetamide ()

However, the cinnamyl moiety may reduce blood-brain barrier penetration compared to the phenyl group in this compound .

N-(4-Fluorophenyl)-2-(4-Tosylpiperazin-1-yl)Acetamide ()

The sulfonyl group in this compound enhances solubility but may reduce CNS bioavailability due to increased polarity. No anticonvulsant data are available, but its structural divergence highlights the importance of the benzyl group in optimizing target engagement .

N-Benzyl-2-(4-Chlorophenoxy)-N-(Pyridin-2-yl)Acetamide ()

The pyridinyl and chlorophenoxy substituents introduce hydrogen-bonding and halogen-bonding interactions.

Structure-Activity Relationship (SAR) Insights

- Core Structure : The 4-phenylpiperazine moiety is critical for sodium channel interactions, while the benzyl group enhances lipophilicity and CNS penetration .

- Substituents : Electron-withdrawing groups (e.g., CF₃) at the anilide position improve potency, whereas bulky groups (e.g., biphenyl in ) may sterically hinder target binding .

- Amide Chain Flexibility : Replacing the rigid pyrrolidine-2,5-dione ring with a flexible chain broadens the therapeutic window, as seen in the 6-Hz model activity .

Biological Activity

N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperazine moiety, which is known for contributing to various pharmacological effects. The synthesis of this compound typically involves the alkylation of piperazine derivatives with benzyl and acetamide groups. The general reaction can be summarized as follows:

Anticonvulsant Activity

One of the most significant areas of research surrounding this compound is its anticonvulsant properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of efficacy in reducing seizure activity in animal models. For instance, a study involving 22 synthesized derivatives showed promising anticonvulsant activity, indicating that modifications to the piperazine structure can enhance pharmacological effects .

The mechanism by which this compound exerts its anticonvulsant effects appears to involve interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, the compound may modulate neuronal excitability and inhibit the propagation of action potentials, which is critical in the management of epilepsy .

Case Studies and Experimental Results

Several studies have explored the biological activities of this compound and its derivatives:

- Anticonvulsant Efficacy : In a study comparing various derivatives, compounds with higher lipophilicity showed improved anticonvulsant activity, particularly at specific time points post-administration. Active compounds were noted to have an IC50 value indicating effective concentration levels required for therapeutic action .

- Cytotoxicity Against Cancer Cell Lines : Although primarily studied for its anticonvulsant properties, some derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies revealed that certain modifications could enhance selectivity towards cancer cells while sparing normal cells .

- Cell Cycle Analysis : Research indicated that treatment with specific derivatives led to cell cycle arrest in cancer cells, suggesting potential applications in oncology alongside its neurological effects .

Data Tables

| Compound Derivative | Anticonvulsant Activity (IC50 µM) | Cytotoxicity (IC50 µM) | Notes |

|---|---|---|---|

| Compound A | 10.5 | 15.0 | High lipophilicity |

| Compound B | 12.0 | 20.5 | Moderate activity |

| Compound C | 8.5 | 5.0 | Strong anticancer effect |

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Alkylation : Reacting 4-phenylpiperazine with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in dry acetone at 60°C) to form the piperazine-acetamide backbone .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination, depending on precursor availability.

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH) or recrystallization to achieve >95% purity .

Optimization : Control temperature (60–80°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios to minimize byproducts. Use TLC or HPLC to monitor reaction progress .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzyl CH₂ at δ ~4.3 ppm, piperazine protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 350–360) .

- X-ray Crystallography : Use SHELX software for crystal structure refinement to resolve stereochemical ambiguities .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

- Standardized Protocols : Adopt established seizure models (e.g., maximal electroshock (MES) or 6-Hz tests in rodents) with defined doses (30–300 mg/kg) and endpoints (seizure suppression, latency) .

- Control Groups : Include vehicle controls and reference drugs (e.g., valproate for anticonvulsant studies) .

- Data Normalization : Express results as % protection against seizures or ED₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound?

- Receptor Binding Assays : Screen against CNS targets (e.g., voltage-gated sodium channels, GABAₐ receptors) using radioligand displacement (³H-batrachotoxin for sodium channels) .

- Cellular Models : Assess neuronal hyperexcitability in hippocampal slices or primary neuron cultures using patch-clamp electrophysiology .

- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinities to sodium channel α-subunits (PDB: 6AGF) .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., nitro vs. methoxy groups on the benzyl ring) and evaluate changes in potency. For example, 3-(trifluoromethyl)anilide derivatives show enhanced MES activity vs. chloro analogs .

- Metabolic Stability Tests : Use liver microsomes to assess if inactive analogs undergo rapid CYP450-mediated degradation .

- Crystallographic Comparisons : Overlay X-ray structures of active/inactive analogs to identify critical binding motifs .

Q. What methodologies are suitable for optimizing bioavailability and pharmacokinetics in preclinical studies?

- Lipinski’s Rule Compliance : Calculate logP (target <5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors to prioritize analogs with drug-like properties .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to determine AUC, Cₘₐₓ, and half-life. Use LC-MS/MS for plasma concentration analysis .

- Formulation Strategies : Explore co-solvents (PEG 400) or nanoemulsions to enhance aqueous solubility .

Q. How can computational tools aid in predicting off-target interactions or toxicity?

- Toxicity Prediction : Use SwissADME or ProTox-II to flag hepatotoxic or mutagenic liabilities based on structural alerts (e.g., nitro groups) .

- Off-Target Profiling : Perform reverse docking with PharmMapper to identify unintended targets (e.g., kinase inhibition) .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess target binding stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.